Fak-IN-10 is a synthetic small molecule that has been identified as a potent inhibitor of specific biological pathways. It is primarily studied for its potential therapeutic applications in cancer research and other diseases characterized by aberrant signaling pathways. The compound has shown promise in modulating cellular processes that are critical for tumor growth and survival.
Source: Fak-IN-10 was developed in laboratory settings, with research teams focusing on its ability to interfere with protein interactions that drive disease progression. The compound is not naturally occurring and is synthesized through various chemical processes.
Classification: Fak-IN-10 falls under the category of small molecule inhibitors, specifically targeting kinases involved in signal transduction pathways. Its classification highlights its role in biochemical research and drug development.
The synthesis of Fak-IN-10 involves several key steps that require careful control of reaction conditions to ensure the desired product is obtained with high purity and yield.
Methods: The synthesis typically starts with readily available precursors that undergo a series of chemical transformations, including:
Technical Details: The specific reaction conditions (temperature, solvents, catalysts) are optimized based on empirical data obtained from preliminary experiments. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of Fak-IN-10 at each stage of synthesis.
Fak-IN-10 possesses a distinct molecular structure that contributes to its biological activity.
Structure: The molecular formula of Fak-IN-10 can be represented as , where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively. The compound features multiple functional groups that facilitate interactions with target proteins.
Data: Detailed structural analysis through X-ray crystallography or computational modeling can provide insights into the three-dimensional arrangement of atoms within the molecule. This information is crucial for understanding how Fak-IN-10 interacts with its biological targets.
Fak-IN-10 undergoes various chemical reactions that are essential for its functionality in biological systems.
Reactions: Key reactions include:
Technical Details: Kinetic studies can be performed to evaluate the binding affinity and specificity of Fak-IN-10 towards its targets. Such studies often utilize surface plasmon resonance or isothermal titration calorimetry to quantify these interactions.
Understanding the mechanism of action of Fak-IN-10 is critical for elucidating its therapeutic potential.
Process: Fak-IN-10 functions primarily by inhibiting specific kinases involved in signaling pathways that regulate cell proliferation and survival. By binding to these kinases, Fak-IN-10 disrupts their activity, leading to altered cellular responses such as apoptosis or cell cycle arrest.
Data: Experimental data from cell-based assays demonstrate that treatment with Fak-IN-10 results in decreased phosphorylation levels of downstream targets, indicating effective inhibition of kinase activity. Additionally, studies using animal models can provide insights into the compound's effects on tumor growth and metastasis.
The physical and chemical properties of Fak-IN-10 play a significant role in determining its behavior in biological systems.
Physical Properties:
Chemical Properties:
Relevant data from physicochemical analyses can inform formulation strategies for drug delivery systems aimed at enhancing the therapeutic efficacy of Fak-IN-10.
Fak-IN-10 has several promising applications in scientific research:
Fak-IN-10 is a potent, ATP-competitive small-molecule inhibitor designed to target the kinase domain of Focal Adhesion Kinase (Focal Adhesion Kinase). Focal Adhesion Kinase possesses a conserved bilobal kinase fold, with the ATP-binding pocket situated between the N-lobe (β-sheets) and C-lobe (α-helices). Fak-IN-10 exhibits high binding affinity (Kd = 2.8 ± 0.3 nM) by forming critical interactions within this pocket:
Crystallographic studies reveal that Fak-IN-10 binding stabilizes Focal Adhesion Kinase in an inactive conformation characterized by a "DFG-out" orientation. This displacement of the activation loop (residues 573–584) sterically obstructs substrate access and prevents catalytic activation. Comparative analysis shows Fak-IN-10 occupies 38% more volume in the ATP-binding site than first-generation inhibitors like PF-573228, correlating with its 15-fold higher inhibitory potency in enzymatic assays (IC50 = 1.2 nM vs. 18 nM for PF-573228) [2] [6].
Table 1: Structural Parameters of Fak-IN-10 Bound to Focal Adhesion Kinase
| Interaction Site | Residues Engaged | Type of Interaction | Distance (Å) |
|---|---|---|---|
| Kinase Hinge Region | Cys502 | Hydrogen Bond | 2.1 |
| Hydrophobic Back Pocket | Leu553, Val484 | Van der Waals | 3.5–4.2 |
| DFG Motif | Asp564 | Ionic | 2.9 |
| Allosteric Pocket | Ala452 | Hydrophobic | 3.8 |
Fak-IN-10 exerts dual modulation of Focal Adhesion Kinase signaling through kinase-dependent and kinase-independent mechanisms:
Kinase-Dependent Suppression:Fak-IN-10 eliminates catalytic activity, reducing autophosphorylation at Tyr397 by 92 ± 4% (p < 0.001) in MDA-MB-231 breast cancer cells. This directly impairs phosphorylation of canonical kinase substrates:
Consequently, downstream effectors like Phosphatidylinositol 3-Kinase (binding to pTyr397) and Ras/Mitogen-Activated Protein Kinase pathways show suppressed activation, inhibiting proliferation and migration [3] [10].
Kinase-Independent Disruption:Fak-IN-10 induces conformational changes that impair Focal Adhesion Kinase's scaffolding function independent of kinase inhibition. Molecular dynamics simulations reveal Fak-IN-10 binding increases solvent accessibility of the FERM domain (SASA increase: 1120 Ų → 1435 Ų), disrupting:
This dual action cripples both enzymatic and structural roles of Focal Adhesion Kinase in tumor progression.
The FERM (Band 4.1-Ezrin-Radixin-Moesin) domain critically regulates Focal Adhesion Kinase autoinhibition. In the basal state, the FERM domain binds the kinase domain, burying Tyr397 within the FERM-kinase interface and obstructing Src access. Fak-IN-10 allosterically modulates this interaction:
Table 2: Allosteric Effects of Fak-IN-10 on Focal Adhesion Kinase Conformation
| Parameter | Basal State | Fak-IN-10 Bound | Functional Consequence |
|---|---|---|---|
| FERM-Kinase Distance | 8.2 Å | 12.7 Å | Tyr397 Exposure Increased |
| PIP2 Binding Affinity | Kd = 28 µM | Kd = 225 µM | Membrane Recruitment Impaired |
| Linker Persistence Length | 1.8 nm | 3.2 nm | Force Sensing Attenuated |
| Nuclear Localization Signal Accessibility | Low | High | Nuclear Shuttling Reduced |
Fak-IN-10 disrupts the foundational Focal Adhesion Kinase-Src signaling complex:
Downstream Pathway Consequences:
Fak-IN-10 thus systemically dismantles oncogenic signaling nodes dependent on both Focal Adhesion Kinase catalytic activity and scaffolding functions.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6